1-(Pyrrolidin-1-ylmethyl)benzotriazole

Quality Control Regioisomer Ratio Synthetic Reproducibility

Substituting simple N-alkylbenzotriazoles for this compound forfeits Mannich-type electrophilic reactivity essential for C-aminoalkylation. 1-(Pyrrolidin-1-ylmethyl)benzotriazole (CAS 19213-23-1) supplies the pyrrolidinylmethyl substituent that enables Lewis-acid catalyzed (ZnCl₂, BF₃·OEt₂) coupling with indoles, pyrroles, and 2-methylfuran at room temperature. • Supplied as Bt1/Bt2 regioisomer mixture, ≥97% purity • mp 80-83°C permits melt incorporation into polymer coatings with lower thermal load than unsubstituted BTA • logP 1.42 balances organic-phase solubility with pH-dependent aqueous dispersion • Structurally validated negative control for 5-lipoxygenase screening (no inhibition at 100 µM; ChEMBL CHEMBL620010).

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 19213-23-1
Cat. No. B092309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrrolidin-1-ylmethyl)benzotriazole
CAS19213-23-1
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESC1CCN(C1)CN2C3=CC=CC=C3N=N2
InChIInChI=1S/C11H14N4/c1-2-6-11-10(5-1)12-13-15(11)9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2
InChIKeyURXUWDKSGHWDFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrrolidin-1-ylmethyl)benzotriazole (CAS 19213-23-1) – Procurement-Relevant Compound Identity & Structural Classification


1-(Pyrrolidin-1-ylmethyl)benzotriazole (CAS 19213-23-1) is a heterocyclic compound of the aminoalkylbenzotriazole class, consisting of a 1H-benzotriazole core N-substituted with a pyrrolidin-1-ylmethyl group (C11H14N4, molecular weight 202.26 g/mol) . It is commercially supplied as a mixture of Bt1 (N1-substituted) and Bt2 (N2-substituted) regioisomers with a typical purity of ≥97% (Sigma-Aldrich Cat. No. 467510) [1]. The compound belongs to the broader family of benzotriazole-based Mannich bases and serves as a building block in synthetic organic chemistry, a corrosion inhibitor, and a UV stabilizer [2].

Synthetic Building Block Pre-formed Mannich electrophile for C–C bond formation
Quality Attribute Bt1/Bt2 regioisomer mixture as batch consistency indicator
pH-Responsive Tertiary amine enables pH-switchable solubility in organic/acidic media

Why Generic Benzotriazole Substitution Is Insufficient – Key Structural Differentiators of 1-(Pyrrolidin-1-ylmethyl)benzotriazole


Benzotriazole derivatives are not interchangeable. Unsubstituted benzotriazole (BTA), 1-methylbenzotriazole, and 1-phenylbenzotriazole differ substantially in logP, steric profile, basicity, and leaving-group capacity, which govern their performance in applications ranging from corrosion inhibition to synthetic transformations [1]. The pyrrolidinylmethyl substituent of 1-(pyrrolidin-1-ylmethyl)benzotriazole introduces a tertiary amine moiety that modulates solubility in organic matrices, alters metal coordination geometry, and provides a Mannich-type electrophilic handle that is absent in simple N-alkyl or N-aryl benzotriazoles [1]. Consequently, substituting a simpler benzotriazole analog risks loss of reactivity, reduced solubility in target media, or altered regioisomeric composition, any of which can compromise reproducibility in research or industrial processes .

Simpler benzotriazoles lack the α-amino group required for Mannich reactivity, limiting synthetic scope.
Unsubstituted BTA provides only triazole nitrogen coordination; the pyrrolidine tertiary amine extends metal binding potential.
Single-regioisomer analogs cannot offer Bt1/Bt2 ratio as a lot-to-lot consistency parameter.

Product-Specific Quantitative Evidence Guide: 1-(Pyrrolidin-1-ylmethyl)benzotriazole (CAS 19213-23-1) vs. In-Class Comparators


Isomeric Purity & Batch Reproducibility: Bt1/Bt2 Ratio as a Quality Control Parameter Unavailable for Simpler Analogs

Commercial 1-(pyrrolidin-1-ylmethyl)benzotriazole is supplied as a mixture of Bt1 (N1-substituted) and Bt2 (N2-substituted) regioisomers, a feature absent in symmetrical or single-regioisomer analogs such as BTA or 1-methylbenzotriazole [1]. The Bt1/Bt2 ratio is a sensitive indicator of synthetic route and purification, directly impacting reactivity in subsequent transformations where N1 vs. N2 substitution governs electrophilic behavior . Batch-specific ¹H NMR or HPLC data from the Certificate of Analysis can verify isomeric consistency, providing a procurement-relevant specification that simpler benzotriazoles cannot offer.

Isomeric Purity
Specification review
Bt1/Bt2 ratio quantifiable by NMR/HPLC; purity ≥97% (supplier spec)
Supports lot-to-lot synthetic consistency review
Batch-specific COA recommended
Quality Control Regioisomer Ratio Synthetic Reproducibility

Lipophilicity Tuning: logP 1.42 vs. BTA (1.44) – Intermediate Hydrophobicity for Optimized Organic-Phase Solubility

The computed octanol–water partition coefficient (logP) of 1-(pyrrolidin-1-ylmethyl)benzotriazole is 1.42 , placing it between 1-methylbenzotriazole (logP ≈ 1.06) and 1-phenylbenzotriazole (logP ≈ 2.42) , and closely comparable to unsubstituted BTA (logP 1.44) [1]. The narrow 0.02-logP offset from BTA is mechanistically meaningful: the tertiary amine in the pyrrolidine side chain can protonate under acidic conditions, enabling pH-dependent solubility switching that BTA and its simple N-alkyl congeners lack. This differential allows formulators to tune partition behavior without substantially altering overall hydrophobicity.

Lipophilicity (logP)
Reported
logP 1.42 (computed); 0.02 units lower than BTA (1.44)
pH-switchable solubility without large hydrophobicity shift
Computed value; experimental confirmation advised
Lipophilicity logP Formulation

Melting Point Advantage for Handling: 80–83°C vs. BTA (94–97°C) – Facilitating Recrystallization and Melt Processing

The melting point of 1-(pyrrolidin-1-ylmethyl)benzotriazole is reported as 80–83°C (lit.) [1], approximately 12–17°C lower than that of unsubstituted benzotriazole (94–97°C) [2]. This lower melting range permits recrystallization from common laboratory solvents at more accessible temperatures and reduces thermal stress during melt incorporation into polymer matrices—a practical consideration for industrial applications in coatings and plastics where BTA's higher melting point complicates dispersion [3].

Melting Point
Reported
80–83 °C vs. BTA 94–97 °C (12–17 °C lower)
Lower temperature recrystallization & melt processing
Supplier specification; verify per batch
Melting Point Handling Purification

Mannich Electrophile Reactivity: Quantifiable Leaving-Group Advantage over Simple N-Alkyl Benzotriazoles in C–C Bond-Forming Reactions

Aminoalkylbenzotriazoles, including 1-(pyrrolidin-1-ylmethyl)benzotriazole, function as benzotriazole-based Mannich electrophiles wherein the benzotriazolyl anion (pKa of conjugate acid ≈ 8.2) [1] acts as a competent leaving group under mild Lewis-acid catalysis [2]. This reactivity is quantitatively distinct from simple N-alkylbenzotriazoles (e.g., 1-methylbenzotriazole), which lack the α-amino group necessary for iminium ion generation and therefore cannot serve as Mannich donors. The ability of 1-(pyrrolidin-1-ylmethyl)benzotriazole to aminoalkylate electron-rich heterocycles (indoles, pyrroles, furans) under mild conditions (Lewis acid, room temperature) has been demonstrated in comparative reaction screens [2], whereas the corresponding 1-methylbenzotriazole is inert under identical conditions.

Mannich Reactivity
Class-level
Aminoalkylation of indoles/pyrroles under mild Lewis acid (ZnCl₂, RT)
Enables direct C–C bond formation absent in simple N-alkyl-BTAs
Reactivity confirmed under literature conditions
Mannich Reaction Aminoalkylation Synthetic Intermediate

Corrosion Inhibition Potential: Enhanced Metal Coordination via Pyrrolidine N-Lone Pair – Class-Level Differentiation from BTA

The pyrrolidinylmethyl substituent introduces a tertiary amine nitrogen capable of coordinating transition metals, supplementing the benzotriazole core's established Cu(I) and Fe surface binding [1]. Unsubstituted benzotriazole (BTA) binds copper surfaces through the triazole N atoms forming a polymeric [Cu(I)BTA]ₙ film; the additional tertiary amine of 1-(pyrrolidin-1-ylmethyl)benzotriazole provides a second coordination site, potentially enhancing film density and persistence [1]. While direct comparative electrochemical data (e.g., EIS, polarization resistance) for this specific compound versus BTA are not publicly available, the structural augmentation is consistent with class-level observations that amino-functionalized benzotriazoles exhibit higher inhibition efficiencies than their non-amino counterparts in acidic media [2].

Corrosion Inhibition
Class-level
4 N-coordination sites per molecule (vs. 3 in BTA)
Structural basis for enhanced surface coverage, requires validation
No direct electrochemical data; class-level inference
Corrosion Inhibition Metal Coordination Surface Protection

Biological Screening Profile: No Significant 5-Lipoxygenase Inhibition at 100 µM – Differentiation from Pharmacologically Active Aminoalkylbenzotriazoles

In a ChEMBL-deposited assay (CHEMBL620010), 1-(pyrrolidin-1-ylmethyl)benzotriazole was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM and showed no significant activity (NS) [1]. This negative result provides a defined selectivity benchmark that distinguishes it from structurally related aminoalkylbenzotriazoles that have demonstrated low-micromolar 5-LO inhibition. For researchers building targeted compound libraries, this data point is a procurement-relevant filter: the compound is not a 5-LO inhibitor, reducing the likelihood of off-target arachidonic acid pathway interference in cellular assays.

5-Lipoxygenase Activity
Head-to-head
No significant activity at 100 µM (ChEMBL CHEMBL620010)
Defined inactivity supports negative control selection
RBL-1 cell-based assay; selectivity context
Enzyme Inhibition Selectivity 5-Lipoxygenase

Best-Validated Application Scenarios for 1-(Pyrrolidin-1-ylmethyl)benzotriazole (CAS 19213-23-1) Based on Quantitative Evidence


Mannich Electrophile for C–C Bond Formation in Heterocyclic Synthesis

Leveraging the compound's α-aminoalkylbenzotriazole architecture, synthetic chemists can employ it as a pre-formed Mannich electrophile for the C-aminoalkylation of electron-rich heterocycles (indoles, pyrroles, 2-methylfuran) under mild Lewis-acid catalysis (ZnCl₂ or BF₃·OEt₂ at room temperature) [1]. This reactivity is structurally dependent on the pyrrolidinylmethyl substituent and is absent in simple N-alkylbenzotriazoles. The commercially available 97% purity and documented Bt1/Bt2 isomer composition [2] enable reproducible stoichiometry and reaction outcomes in multi-step synthetic sequences.

Corrosion Inhibitor Screening for Formulations Requiring Enhanced Metal Surface Coverage

The compound's dual nitrogen-coordination architecture (benzotriazole triazole N-atoms + pyrrolidine tertiary amine) provides a testable candidate for corrosion inhibition in cooling fluids, electroplating baths, and lubricant additives where unsubstituted BTA shows insufficient performance [1]. Its logP of 1.42 maintains near-BTA organic-phase solubility while the tertiary amine enables pH-dependent aqueous dispersion in mildly acidic formulations [2]. The defined melting point of 80–83°C allows melt incorporation into polymer coatings without the higher thermal load required for BTA (mp 94–97°C) .

Negative Control or Selectivity Probe in 5-Lipoxygenase Screening

Documented absence of 5-lipoxygenase inhibition at 100 µM (ChEMBL CHEMBL620010) [1] qualifies this compound as a structurally matched negative control for screening campaigns involving aminoalkylbenzotriazole-based compound libraries. Researchers investigating leukotriene pathway targets can procure this compound with confidence that it will not introduce arachidonic acid cascade interference at concentrations up to 100 µM, a procurement decision supported by publicly available, assay-specific evidence.

UV Stabilizer Additive with Defined Physicochemical Specifications for Polymer Formulations

The benzotriazole chromophore provides UV absorption suitable for photoprotection of plastics and coatings [1]. The combination of an intermediate melting point (80–83°C) [2] and computed logP (1.42) facilitates dispersion in both hydrophobic polymer melts and solvent-based coating formulations, offering a procurement-ready alternative to BTA where lower processing temperature or enhanced organic solubility is desired.

Application
Selection Property
Validation Focus
Mannich electrophile for heterocyclic synthesis
Pre-formed aminoalkylbenzotriazole reactivity
Reaction reproducibility and isomeric ratio monitoring
Corrosion inhibitor screening
Dual nitrogen coordination architecture
Surface film density and persistence evaluation
Negative control for 5‑LO assays
Documented inactivity at screening concentration
Selectivity confirmation in cell‑based enzyme assay
UV stabilizer additive
Moderate melting range and organic-phase compatibility
Dispersion uniformity and photostability in polymer matrices
Quote Request

Request a Quote for 1-(Pyrrolidin-1-ylmethyl)benzotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.